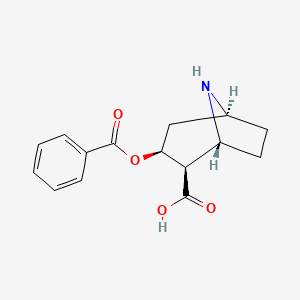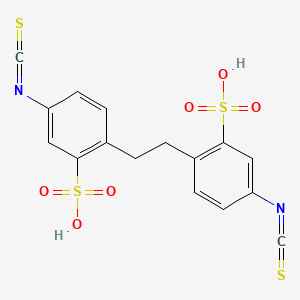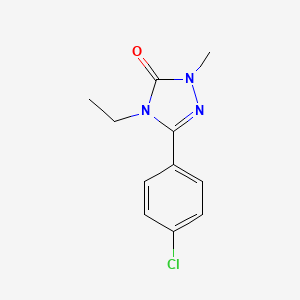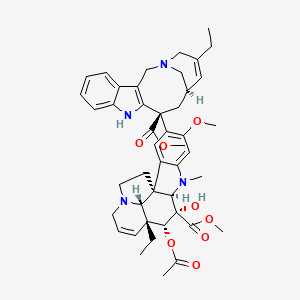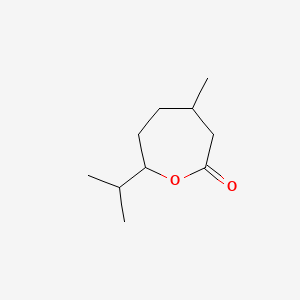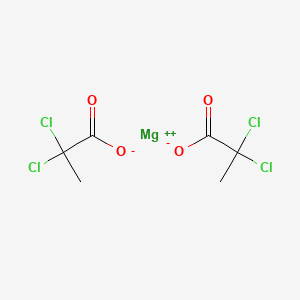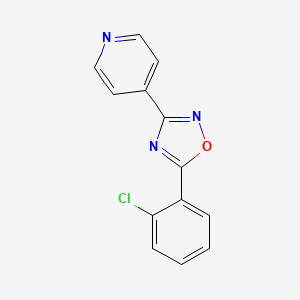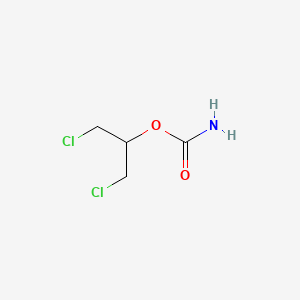
1,1-二苯基乙烷
概述
描述
1,1-Diphenylethane (DPE) is a versatile organic compound with a wide range of applications in both industrial and scientific research. It is an alkyl aromatic compound with a linear structure and is composed of two benzene rings connected by a single carbon-carbon bond. DPE is a colorless, volatile liquid with a boiling point of 230°C and a melting point of -40°C. It is insoluble in water, but soluble in a variety of organic solvents.
科学研究应用
具有可控结构的聚合物的阴离子合成
1,1-二苯基乙烯化学在聚合物的阴离子合成中起着至关重要的作用。 它用于形成引发剂和封端剂,这些引发剂和封端剂可以减弱反应性,使其过渡到反应性极性单体或用于官能化反应 {svg_1}。这种应用对于创建具有精确结构控制的聚合物至关重要,而这对于开发具有特定性能的高级材料至关重要。
聚合物化学中的官能化
该化合物用于使用取代的 1,1-二苯基乙烯和 1,1-二芳基乙烯进行链端和链内官能化 {svg_2}。此过程允许将官能团引入聚合物中,这可以改变其物理、化学和机械性能,使其适用于广泛的应用。
大分子单体合成
使用 1,1-二苯基乙烯化学制备 1,1-二苯基乙烯官能化大分子单体。 这些大分子单体非常重要,因为它们不能均聚,从而可以创建具有独特性能的嵌段共聚物 {svg_3}.
聚合引发剂的制备
双(1,1-二苯基乙烯)和三(1,1-二苯基乙烯)分别用作碳氢化合物可溶性二锂和三锂引发剂的前体 {svg_4}。这些引发剂在活性聚合过程中至关重要,在活性聚合过程中,它们能够生产具有明确定义的分子量和低多分散性的聚合物。
星形支化聚合物的合成
该化合物用于合成杂臂(miktoarm)星形支化聚合物。 这是通过使用双(1,1-二苯基乙烯)和三(1,1-二苯基乙烯)作为活性连接剂来实现的 {svg_5}。星形支化聚合物由于其独特的结构和功能多功能性,在药物递送系统和纳米技术中具有应用。
安全和危害
1,1-Diphenylethane may cause an allergic skin reaction. It is harmful if inhaled and can cause serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves/protective clothing/eye protection/face protection .
作用机制
Biochemical Pathways
1,1-Diphenylethane may be involved in various biochemical pathways. For instance, it has been reported that Pseudomonas putida PaW 736, a bacterium, can degrade 1,1-Diphenylethane, using it as the sole source of carbon and energy .
Action Environment
The action, efficacy, and stability of 1,1-Diphenylethane can be influenced by various environmental factors. For instance, the degradation of 1,1-Diphenylethane by Pseudomonas putida PaW 736 was observed under specific environmental conditions .
生化分析
Biochemical Properties
1,1-Diphenylethane plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the biodegradation process, such as those found in the bacterium Pseudomonas putida . These interactions often involve the transformation of 1,1-Diphenylethane into other compounds through enzymatic reactions. For example, Pseudomonas putida can degrade 1,1-Diphenylethane, utilizing it as a carbon and energy source . The nature of these interactions typically involves the binding of 1,1-Diphenylethane to the active sites of enzymes, facilitating its breakdown and subsequent utilization in metabolic pathways.
Cellular Effects
1,1-Diphenylethane has been shown to affect various types of cells and cellular processes. In studies involving non-small cell lung cancer cells (A549), a derivative of 1,1-Diphenylethane was found to reduce cell viability, inhibit migration, and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, such as the STAT3 pathway, and altering gene expression. Specifically, 1,1-Diphenylethane downregulates the expression of genes involved in cell survival and mobility, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1,1-Diphenylethane involves its interactions at the molecular level, including binding to biomolecules and influencing enzyme activity. It has been observed to mediate radical polymerization reactions, generating low molecular weight polymers through termination reactions . Additionally, 1,1-Diphenylethane can act as an inhibitor or activator of specific enzymes, depending on the context of its interactions. These molecular interactions often result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Diphenylethane can change over time due to its stability and degradation properties. Studies have shown that 1,1-Diphenylethane is relatively stable under various conditions, but it can undergo degradation through enzymatic processes . Over time, the degradation products of 1,1-Diphenylethane may exhibit different biochemical properties and effects on cellular function. Long-term exposure to 1,1-Diphenylethane in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1,1-Diphenylethane vary with different dosages in animal models. At lower doses, 1,1-Diphenylethane may exhibit minimal toxicity and can be metabolized efficiently by the organism. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Studies in animal models have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels. Understanding these dosage effects is crucial for assessing the safety and efficacy of 1,1-Diphenylethane in various applications.
Metabolic Pathways
1,1-Diphenylethane is involved in several metabolic pathways, particularly those related to its biodegradation. Enzymes such as those found in Pseudomonas putida play a key role in the breakdown of 1,1-Diphenylethane, converting it into other compounds that can be utilized in metabolic processes . These pathways often involve the initial binding of 1,1-Diphenylethane to enzyme active sites, followed by a series of chemical reactions that lead to its degradation and assimilation into cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,1-Diphenylethane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of 1,1-Diphenylethane within the cell can affect its localization and accumulation, influencing its biochemical activity and interactions with other biomolecules. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 1,1-Diphenylethane can impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications The localization of 1,1-Diphenylethane within subcellular structures can influence its interactions with enzymes and other biomolecules, thereby affecting its biochemical properties and cellular effects
属性
IUPAC Name |
1-phenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZXAFXFTLXUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041218 | |
| Record name | 1,1-Diphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1,1'-ethylidenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
612-00-0, 38888-98-1 | |
| Record name | 1,1-Diphenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-DIPHENYLETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-ethylidenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Diphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phenylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPHENYLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9813FDC9QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1-Diphenylethane?
A1: 1,1-Diphenylethane has the molecular formula C14H14 and a molecular weight of 182.26 g/mol.
Q2: How can 1,1-Diphenylethane be characterized spectroscopically?
A2: 1,1-Diphenylethane can be characterized using techniques like 1H NMR and infrared spectroscopy. [, ] These methods provide information about the compound's structure and bonding.
Q3: Describe a method for synthesizing 1,1-Diphenylethane.
A3: 1,1-Diphenylethane can be synthesized in a one-step process using benzene, ethyl aldehyde, and aluminum trichloride as raw materials. [] Another method involves the condensation of benzene with acetaldehyde using a macroporous perfluorosulfonic acid resin catalyst. []
Q4: How does 1,1-Diphenylethane react with sulfur at elevated temperatures?
A4: Thermolysis of 1,1-Diphenylethane in the presence of sulfur at 425 °C leads to the cleavage of the aliphatic carbon-carbon bond, yielding toluene as the principal product alongside benzene, ethylbenzene, diphenylmethane, trans-stilbene, phenanthrene, 2-phenylbenzothiophene, and 2,3,4,5-tetraphenylthiophene. []
Q5: How is benzophenone synthesized from 1,1-Diphenylethane?
A5: Benzophenone can be synthesized via nitric acid oxidation of 1,1-Diphenylethane. [] Additionally, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene to benzophenone and 1,1-diphenylethane. []
Q6: Can 1,1-diphenylethylene be converted to 1,1-diphenylethane?
A6: Yes, synthetic fluorohectorite can catalytically convert 1,1-diphenylethylene into both benzophenone and 1,1-diphenylethane. []
Q7: How does the structure of 1,1-Diphenylethane affect its diffusion through rubbery polymers?
A7: The diffusion of radioactively tagged 1,1-Diphenylethane through rubbery polymers is influenced by temperature and the degree of polymer swelling by the compound. Its translatory friction coefficient in different polymers correlates with that of n-hexadecane, suggesting a slightly less efficient mobility mechanism for 1,1-Diphenylethane. []
Q8: What is the significance of 1,1-Diphenylethane in polystyrene waste management?
A8: 1,1-Diphenylethane is formed as a product during the catalyst-assisted modified thermal cracking of polystyrene waste in the presence of anisole and a bismuth trichloride catalyst. This process aims to convert toxic styrene monomer into less toxic byproducts, offering a potential solution for polystyrene waste recycling. []
Q9: Can 1,1-Diphenylethane be used to formulate high-performance capacitor oil?
A9: Yes, 1,1-Diphenylethane, synthesized from benzene and acetaldehyde, can be combined with benzyl toluene to formulate capacitor oil with comparable properties to commercially available products. []
Q10: What are the advantages of using 1,1-Diphenylethane as a diluent for epoxy resins?
A10: 1,1-Diphenylethane effectively reduces the viscosity of epoxy resin mixtures while maintaining desirable chemical resistance and mechanical, thermal, and electrical properties in the cured product. []
Q11: How does 1,1-Diphenylethane improve the low-temperature properties of electrically insulating oil?
A11: Incorporating 1,1-Diphenylethane (30-70 mass%) with specific alkylated diphenylmethane derivatives and a small percentage of either 1,2-diphenylethane or diphenylmethane results in an electrically insulating oil composition with improved low-temperature properties, hydrogen gas absorbability, and withstand voltage properties. []
Q12: How is computational chemistry used to study the interactions of 1,1-Diphenylethane with lithium cations?
A12: Density functional theory calculations have been used to investigate the lithium cation basicity of 1,1-Diphenylethane. These studies revealed that the most stable lithium complexes involve a “pincer effect” where the lithium cation interacts simultaneously with both benzene rings, leading to enhanced binding enthalpies. []
Q13: Have theoretical models been developed to understand the vibrational spectroscopy of 1,1-Diphenylethane?
A13: Yes, theoretical models have been developed to simulate the vibrational spectra of 1,1-Diphenylethane, particularly focusing on the CH stretch vibrations and their coupling to scissor modes. These models help interpret experimental infrared spectra and understand mode mixing in the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


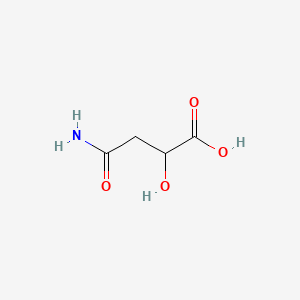
![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)
